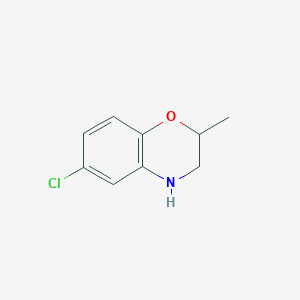

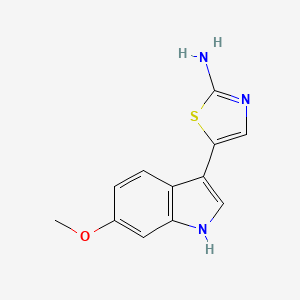

![molecular formula C16H22N2O5 B1326821 ((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid CAS No. 1142215-62-0](/img/structure/B1326821.png)

((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

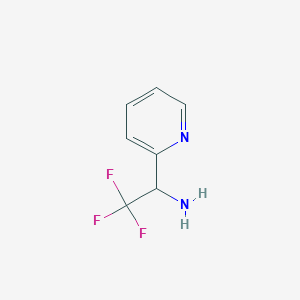

The compound , ((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid, is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 4-methoxyphenyl group and the acetic acid moiety are present in the compounds discussed in the papers, suggesting relevance in the context of medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of 4-methoxyphenyl-based starting materials. For instance, the compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is an intermediate in the synthesis of apixaban, an anticoagulant, and its synthesis likely involves multiple steps including cyclization and esterification . Similarly, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions leads to a di-enol-dione compound, which indicates the versatility of 4-methoxyphenyl derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structures of related compounds show that 4-methoxyphenyl groups can be part of complex molecules with diverse structural features. For example, the compound mentioned in paper crystallizes in the triclinic space group P-1, indicating a non-symmetrical structure, while the compound in paper lies across a crystallographic inversion center, showing symmetry in its structure. The presence of intramolecular hydrogen bonding is also a common feature, which can influence the stability and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactions involving 4-methoxyphenyl derivatives can lead to a variety of products. As seen in paper , the reaction under basic conditions can result in compounds with intramolecular hydrogen bonding and the formation of chains or double-chain structures in the crystalline state. The formation of dimers through O—H∙∙∙O hydrogen bonds is another example of the reactivity of these compounds, as mentioned in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing 4-methoxyphenyl groups can be inferred from their molecular structures and synthesis pathways. The crystalline state of these compounds often involves hydrogen bonding, which can affect their melting points, solubility, and other physical properties. The presence of the methoxy group can also influence the electronic properties of the aromatic ring, potentially affecting its reactivity and interactions with other molecules.

科学的研究の応用

Advanced Oxidation Processes for Compound Degradation

Degradation of Acetaminophen by Advanced Oxidation Processes

A study reviews the degradation of acetaminophen (ACT) in aqueous mediums through advanced oxidation processes (AOPs), highlighting the kinetics, mechanisms, and by-products generated. The use of the Fukui function to predict reactive sites in the ACT molecule underscores the potential application of similar chemical compounds in environmental remediation and the study of biotoxicity of degradation by-products (Qutob et al., 2022).

Chemical, Physicochemical, and Spectroscopic Applications

Spin Label Amino Acid TOAC in Peptide Studies

TOAC, a paramagnetic amino acid, is used to analyze peptide backbone dynamics and secondary structure. Its incorporation in peptides facilitates the study of peptide interactions with membranes, proteins, and nucleic acids, highlighting the utility of structurally complex amino acids in biochemical research (Schreier et al., 2012).

Anti-Cancer and Anti-Inflammatory Applications

4′-Geranyloxyferulic Acid as an Anti-Cancer and Anti-Inflammatory Agent

The review focuses on 4′-geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, revealing its potential as an anti-inflammatory and anti-tumor agent. The study of GOFA's biological effects emphasizes the importance of similar compounds in pharmacology and nutraceutical research (Epifano et al., 2015).

Environmental Biodegradation

Biodegradation and Fate of ETBE in Soil and Groundwater

This review consolidates knowledge on the aerobic biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive. It details microbial degradation pathways and the implications for environmental remediation, relevant to the study of other organic compounds in environmental systems (Thornton et al., 2020).

Conversion to Sustainable Materials

Conversion of Biomass to Furan Derivatives

This review discusses the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass and its derivatives' applications in creating sustainable materials, fuels, and chemicals. It underscores the importance of chemical conversion processes in the development of green chemistry solutions (Chernyshev et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-(4-methoxy-N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h4-7,14H,2-3,8-11H2,1H3,(H,17,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPGIXQBYMXCIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NCC2CCCO2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

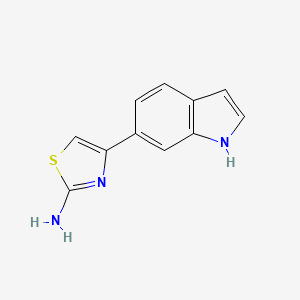

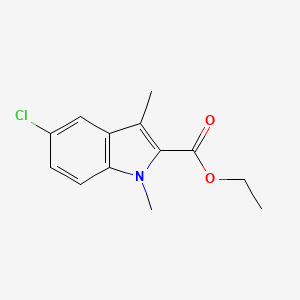

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)

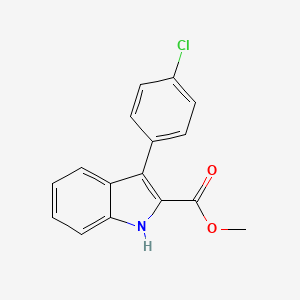

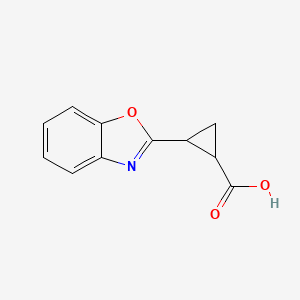

![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)

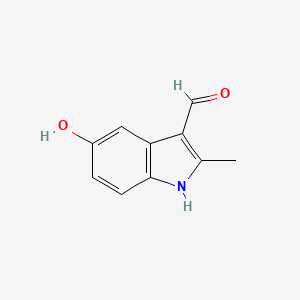

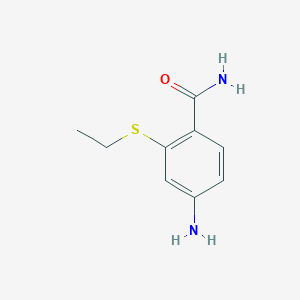

![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)

![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)

![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)